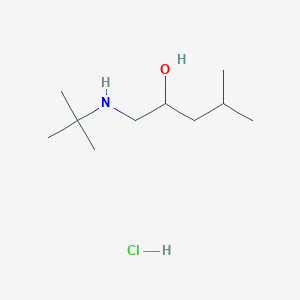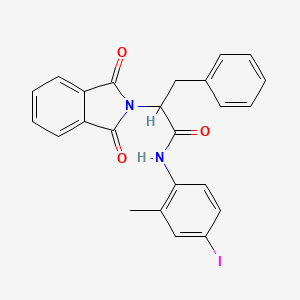
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride, also known as t-BuAMP, is a chiral amine that has gained significant attention in the scientific community due to its diverse applications in organic synthesis, catalysis, and medicinal chemistry. This compound is a white solid that is soluble in water and polar organic solvents. In
Applications De Recherche Scientifique
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been extensively used in organic synthesis as a chiral auxiliary and ligand. Its unique structure and chirality make it an excellent candidate for asymmetric synthesis of various compounds. Additionally, it has been employed in catalysis, including the asymmetric reduction of ketones and imines. In medicinal chemistry, this compound has been used as a building block for the synthesis of various chiral drugs, including antihistamines, antipsychotics, and anti-cancer agents.
Mécanisme D'action
The mechanism of action for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride varies depending on its application. In organic synthesis, it acts as a chiral auxiliary or ligand, facilitating asymmetric synthesis. In catalysis, it acts as a reducing agent, providing a source of hydrogen for the reduction of ketones and imines. In medicinal chemistry, it is used as a building block for the synthesis of various chiral drugs.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and good biocompatibility. In one study, this compound was found to be a potent inhibitor of the growth of human lung cancer cells, demonstrating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride is its high enantioselectivity and purity, making it an excellent candidate for asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, making it suitable for medicinal chemistry applications. However, limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride research. One potential area is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies on its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, exploring its applications in catalysis and organic synthesis could lead to the development of new chiral compounds with unique properties.
Méthodes De Synthèse
The synthesis of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride can be achieved through various methods, including the reduction of the corresponding ketone or aldehyde, reductive amination, and asymmetric hydrogenation. One of the most commonly used methods is the reductive amination of 4-methyl-2-pentanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with high enantioselectivity and purity.
Propriétés
IUPAC Name |
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(2)6-9(12)7-11-10(3,4)5;/h8-9,11-12H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZYKVTQVKZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)

![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984039.png)
![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)
methanone](/img/structure/B4984059.png)

![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)
